molecular formula C10H11ClO B8183316 1-Chloro-3-ethoxy-5-vinylbenzene

1-Chloro-3-ethoxy-5-vinylbenzene

Cat. No.: B8183316
M. Wt: 182.64 g/mol
InChI Key: QZOSTIZNPYENBN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-3-ethoxy-5-vinylbenzene can be synthesized through a series of electrophilic aromatic substitution reactions. The general synthetic route involves the following steps:

    Chlorination: Benzene is first chlorinated to introduce a chlorine atom onto the benzene ring.

    Ethoxylation: The chlorinated benzene undergoes an ethoxylation reaction to introduce the ethoxy group.

    Vinylation: Finally, the ethoxy-substituted benzene is subjected to a vinylation reaction to introduce the vinyl group.

Each of these steps requires specific reaction conditions, such as the presence of catalysts, solvents, and controlled temperatures, to ensure the desired substitution occurs at the correct position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced catalysts and automated control systems can help maintain the precise reaction conditions required for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-ethoxy-5-vinylbenzene can undergo various types of chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The vinyl group can be reduced to form ethyl-substituted benzene derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be used to replace the chlorine atom.

Major Products

Scientific Research Applications

1-Chloro-3-ethoxy-5-vinylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-chloro-3-ethoxy-5-vinylbenzene involves its interactions with various molecular targets and pathways:

Comparison with Similar Compounds

1-Chloro-3-ethoxy-5-vinylbenzene can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

1-chloro-3-ethenyl-5-ethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-3-8-5-9(11)7-10(6-8)12-4-2/h3,5-7H,1,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZOSTIZNPYENBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)C=C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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